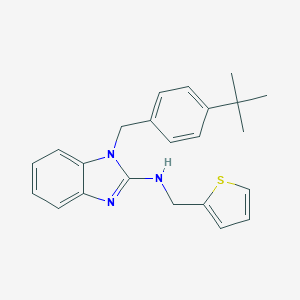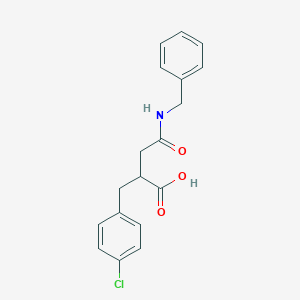amino]-N-(2-methoxy-5-nitrophenyl)propanamide](/img/structure/B226811.png)
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide, also known as DMEMAN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMEMAN is a small molecule that belongs to the class of amides and has a molecular weight of 412.5 g/mol.
Mecanismo De Acción
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that contribute to inflammation. 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide also inhibits the activity of vascular endothelial growth factor (VEGF), which is a signaling protein that promotes the growth of blood vessels in tumors.
Efectos Bioquímicos Y Fisiológicos
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the formation of new blood vessels in tumors. 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide has also been shown to reduce inflammation and oxidative stress in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and reach its target sites, making it a potentially effective therapeutic agent. 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide is also relatively easy to synthesize and purify, making it accessible to researchers. However, 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide can also be toxic at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide. One area of interest is the development of new formulations of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide that can improve its solubility and bioavailability. Another area of interest is the investigation of the potential synergistic effects of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide with other anti-cancer and anti-inflammatory agents. Additionally, further studies are needed to determine the safety and efficacy of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide in human clinical trials.
Métodos De Síntesis
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxyphenylacetonitrile with methylamine, followed by reduction of the resulting imine with sodium borohydride, and then acylation of the resulting amine with 2-methoxy-5-nitrobenzoic acid chloride. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the treatment of cancer, inflammation, and other diseases.
Propiedades
Nombre del producto |
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide |
|---|---|
Fórmula molecular |
C21H27N3O6 |
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-N-(2-methoxy-5-nitrophenyl)propanamide |
InChI |
InChI=1S/C21H27N3O6/c1-23(11-9-15-5-7-19(29-3)20(13-15)30-4)12-10-21(25)22-17-14-16(24(26)27)6-8-18(17)28-2/h5-8,13-14H,9-12H2,1-4H3,(H,22,25) |
Clave InChI |
WJCUWSOHNWUVDO-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
SMILES canónico |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B226737.png)
![2,6-dimethyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B226742.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-1-phenylcyclopentanecarboxamide](/img/structure/B226766.png)
![N-(2-phenylimidazo[1,2-a]pyridin-8-yl)-2-(2-quinolinylsulfanyl)acetamide](/img/structure/B226767.png)





amino]propanamide](/img/structure/B226778.png)
![3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226780.png)
![4-(2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226783.png)

methanone](/img/structure/B226797.png)